4-chloro-4aH-1,8-naphthyridin-2-one
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Overview
Description
4-chloro-4aH-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry, often found in various pharmaceuticals and research chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-4aH-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3).
Major Products Formed
The major products formed from these reactions include various amino and substituted derivatives of 1,8-naphthyridin-2-one .
Scientific Research Applications
4-chloro-4aH-1,8-naphthyridin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-chloro-4aH-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a CB2 receptor agonist, it modulates immune cell activity by down-regulating TNF-α production and inhibiting cell proliferation. This compound also affects signaling pathways such as Akt, Erk, and NF-kB phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-4aH-1,8-naphthyridin-2-one include:
1,8-naphthyridin-2-one: A core structure with various derivatives.
Quinoline derivatives: Known for their biological activities and structural similarity.
Pyridine derivatives: Another class of heterocyclic compounds with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target CB2 receptors without affecting CB1 receptors makes it a valuable compound in neurodegenerative disorder research .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-4-7(12)11-8-5(6)2-1-3-10-8/h1-5H |
InChI Key |
LFCAKZWOPUWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CC(=O)N=C2N=C1)Cl |
Origin of Product |
United States |
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